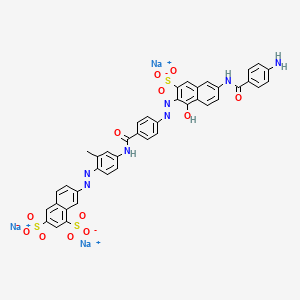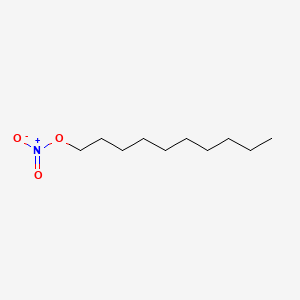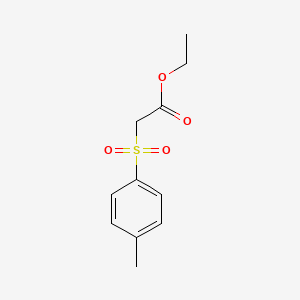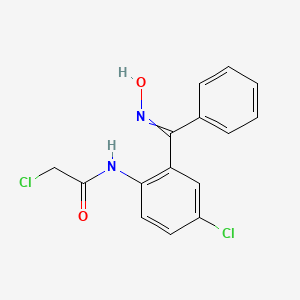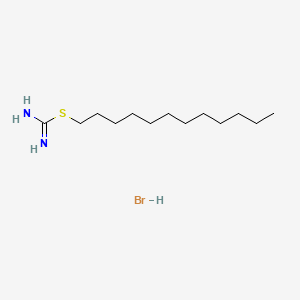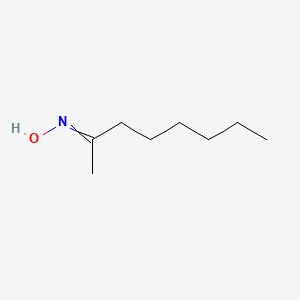
2-Octanone oxime
Overview
Description
2-Octanone oxime is a chemical compound that belongs to the oxime family. It is primarily used in the field of organic chemistry as a reagent in the synthesis of various organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Catalytic Oxidation
Iwahama et al. (2000) demonstrated the use of N-hydroxyphthalimide (NHPI) combined with a Co species for the efficient catalytic oxidation of alcohols, including 2-octanol to 2-octanone, with molecular oxygen. This process was enhanced by adding benzoic acid and allowed for the oxidation of primary alcohols to carboxylic acids and vic-diols to 1,2-diketones or carboxylic acids, depending on their structure. This study presents a significant advancement in the field of alcohol oxidation to carbonyl compounds (Iwahama et al., 2000).
Oxime Reactivity
Bolotin et al. (2016) investigated the nucleophilicity of various oxime species, including ketoximes like cyclohexanone oxime and benzophenone oxime. They examined their reactions with 2-nitrilium closo-decaborate clusters, revealing insights into the reactivity of oximes and the mechanism of these reactions. This research contributes to the understanding of oxime chemistry and its potential applications in organic synthesis (Bolotin et al., 2016).
Interfacial Activity
Szymanowski et al. (1992) studied the interfacial activity of 1-(2′-hydroxy-5′-methylphenyl)-1-decanone oxime in various systems. They observed changes in interfacial character and the influence of diluents like toluene on the association and formation of solvates. This research highlights the importance of oximes in altering interfacial properties, which can be crucial in fields like material science and surface chemistry (Szymanowski et al., 1992).
Hazard Evaluation in Oxidation Processes
Sun et al. (2019) evaluated the hazards associated with the catalytic oxidation of 2-octanol to 2-octanone using hydrogen peroxide. They employed various calorimetric techniques to identify safety issues and reaction pathways, providing essential data for safer operating measures in the industrial oxidation of alcohols (Sun et al., 2019).
Erythrina Alkaloids Synthesis
Clair et al. (1950) explored the synthesis of Erythrina alkaloids, using 2-cyclohexanone acetic acid ethyl ester oxime. Their work contributes to the understanding of the synthesis and configuration of complex organic compounds, which is vital in medicinal chemistry and drug development (Clair et al., 1950).
properties
IUPAC Name |
N-octan-2-ylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-7-8(2)9-10/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRPVYSKBVDCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7207-49-0 | |
| Record name | 2-Octanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7207-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octan-2-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

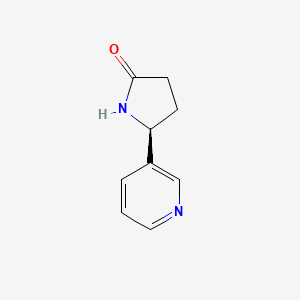
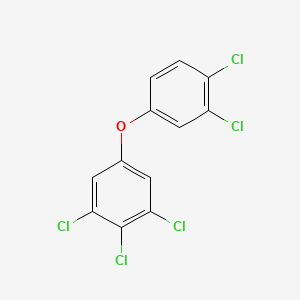
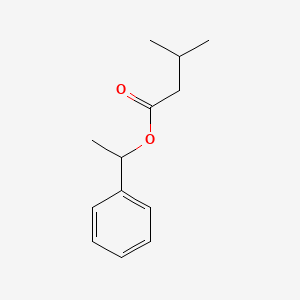
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B1617115.png)
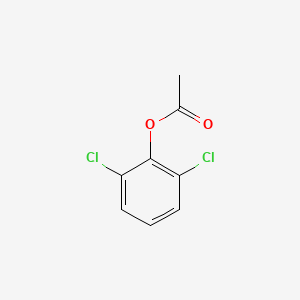

![(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B1617119.png)
